Desnitro-olefin Imidacloprid

Description

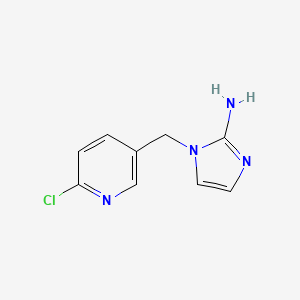

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-5H,6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKNBXPEMHBPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904089 | |

| Record name | imidacloprid guanidine olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187022-17-9 | |

| Record name | imidacloprid guanidine olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Environmental Transformation of Desnitro Olefin Imidacloprid

Abiotic Degradation Pathways

Abiotic degradation encompasses the transformation of chemical compounds through non-living environmental factors. For desnitro-olefin imidacloprid (B1192907), its formation is primarily linked to the photodegradation and hydrolysis of imidacloprid.

Photodegradation, or the breakdown of compounds by light, is a key process in the transformation of imidacloprid in aquatic environments. The photolytic decomposition of imidacloprid is a first-order reaction and leads to several degradation products, including imidacloprid urea, imidacloprid olefin, and desnitro-imidacloprid tandfonline.com. The formation of desnitro-imidacloprid can occur through both direct and indirect photolysis researchgate.net. One of the major photolysis products of imidacloprid is desnitro-imidacloprid tandfonline.com.

In the presence of UV light and certain catalysts, imidacloprid breaks down into various by-products. For instance, treatment with UV light and H₂O₂ can produce desnitro-imidacloprid, among other compounds kjmr.com.pk. The photoproduct 1-(6-chloro-3-pyridinyl)methyl-2-imidazolidinone has been identified as a main degradate in several photodegradation experiments of imidacloprid nih.gov.

| Photodegradation Condition | Primary Products of Imidacloprid | Reference |

| Distilled Water | Imidacloprid urea, Imidacloprid olefin, Imidacloprid desnitro | tandfonline.com |

| UV Light and H₂O₂ | Formyl guanidine, 2-chloronicotinic acid, desnitro-imidacloprid, imidazolidine (B613845) | kjmr.com.pk |

| UV Light and HNO₃ | Nitrosoguanidine, formyl guanidine, 6-chloronicotinic acid, imidazolidine | kjmr.com.pk |

| UV Light and TiO₂ | Nitroguanidine, hydroxyproline, 6-chloronicotinic acid | kjmr.com.pk |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Imidacloprid is stable to hydrolysis in acidic and neutral water but is readily hydrolyzed in alkaline water researchgate.net. The main hydrolysis product of imidacloprid is 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone researchgate.net. While hydrolysis of imidacloprid itself is documented, specific information on the hydrolysis of desnitro-olefin imidacloprid is not extensively detailed in the provided search results.

During conventional drinking water treatment, the concentrations of imidacloprid and desnitro-imidacloprid can decrease, while other transformation products like imidacloprid-urea and desnitro-olefin-imidacloprid may increase cabidigitallibrary.org. This indicates that water treatment processes can influence the formation of these compounds. Advanced water treatment methods, such as those using ozone combined with activated carbon, may remove these analytes more efficiently cabidigitallibrary.org.

Several environmental factors can influence the rate at which imidacloprid transforms into its various degradates, including this compound.

pH: Imidacloprid is stable in acidic and neutral water but hydrolyzes more readily in alkaline conditions researchgate.net.

Dissolved Organic Matter (DOM): The presence of DOM can influence the photodegradation of imidacloprid through indirect photolysis, affecting the formation of degradation products like desnitro-imidacloprid researchgate.net. For example, Mississippi River DOM has been shown to result in the rapid formation of imidacloprid desnitro and imidacloprid urea researchgate.net.

Reactive Oxygen Species: The production of reactive oxygen species can influence the photodegradation of imidacloprid, leading to the formation of degradation products researchgate.net.

Biotic Transformation Pathways

Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms and plants.

Microorganisms play a significant role in the degradation of imidacloprid in soil and water. Several bacterial strains have been identified that can degrade imidacloprid through various metabolic pathways mdpi.com. The degradation of imidacloprid by microbes can lead to the formation of multiple intermediates, including desnitro-imidacloprid and imidacloprid urea nih.govfrontiersin.org.

Three main biological degradation pathways for imidacloprid have been identified: hydroxylation of the imidazolidine ring, reduction of the nitro group, and loss of the nitro group frontiersin.org. The hydroxylation pathway can lead to the formation of 4-hydroxy and 5-hydroxy imidacloprid, which can spontaneously form the more toxic olefin metabolite oup.com. Some bacteria, such as Stenotrophomonas maltophilia, can transform imidacloprid into the olefin metabolite through hydroxylation and dehydrogenation oup.com. Other microbial processes can convert imidacloprid into urea and denitrification products mdpi.com.

| Microbial Strain/Condition | Key Transformation Products of Imidacloprid | Reference |

| Stenotrophomonas maltophilia CGMCC 1.178 | Olefin metabolite | oup.com |

| Leifsonia sp. | Guanidine and urea metabolites | oup.com |

| Pseudoxanthomonas indica CGMCC 6648 | 5-hydroxy imidacloprid, olefin imidacloprid | mdpi.com |

| Duckweed and microbes | Desnitro-imidacloprid, imidacloprid urea | frontiersin.org |

Plants can take up imidacloprid through their roots and translocate it to other tissues, where it can be metabolized researchgate.net. Three main metabolic pathways have been identified in plants: hydroxylation of the imidazolidine ring, reduction of the nitro group, and oxidative cleavage of the methylene bridge researchgate.net. The metabolites of imidacloprid detected in plants include 5-hydroxy, olefin, dihydroxy, urea, and 6-chloronicotinic acid (6-CNA) metabolites mdpi.com. The olefin metabolite is considered a main plant-relevant metabolite and is more toxic to insects than the parent imidacloprid orst.edu.

Studies on rapeseed have shown that both imidacloprid-olefin (B105727) and imidacloprid-urea can be found in significant proportions in the green plant tissues mdpi.com.

Insect Metabolism and Detoxification Mechanisms (e.g., in Riculitermes flavipes)

In insects, the metabolism of imidacloprid is a detoxification process aimed at reducing its toxicity and facilitating its excretion. Studies on the eastern subterranean termite, Reticulitermes flavipes, have revealed a comprehensive metabolic pathway for imidacloprid, which includes the formation of this compound.

Upon exposure, imidacloprid is metabolized within the termite's body into several derivatives. The primary metabolic routes involve oxidation and nitroreduction. One of the identified metabolites is this compound tamu.edu. The formation of this compound suggests a two-step process: first, the removal of the nitro group from the parent imidacloprid molecule to form desnitro-imidacloprid, followed by the oxidation of the imidazolidine ring to create a double bond, resulting in the olefin derivative.

Research indicates that the detoxification of imidacloprid in R. flavipes proceeds from less polar to more polar compounds over time, with a glucuronide conjugate of desnitro-imidacloprid appearing to be a major end product in surviving termites tamu.edu. The identified metabolites, including this compound, were found to be less toxic to the termites than the parent compound, imidacloprid itself tamu.edu. This demonstrates an effective detoxification mechanism in this insect species.

The following table summarizes the key metabolites of imidacloprid identified in Reticulitermes flavipes.

| Metabolite | Abbreviation |

| Olefin-imidacloprid | - |

| 4/5-OH imidacloprid | - |

| 4,5-di-OH imidacloprid | - |

| Des-nitro olefin imidacloprid | - |

| Des-nitro imidacloprid | - |

| Glucuronide conjugate of des-nitro imidacloprid | des-nitro IMI-glu |

Mammalian Metabolic Pathways and Enzyme Systems (e.g., Cytochrome P450-mediated)

In mammals, imidacloprid undergoes extensive metabolism, primarily in the liver, mediated by various enzyme systems, most notably the Cytochrome P450 (CYP450) superfamily of monooxygenases and aldehyde oxidases (AOX) mdpi.commdpi.com. These enzymatic reactions transform imidacloprid into a range of metabolites, including the precursor to this compound.

The initial and critical step in one of the major metabolic pathways is the nitroreduction of imidacloprid to form desnitro-imidacloprid mdpi.commdpi.com. This reaction is catalyzed by both CYP450 enzymes and AOX mdpi.comnih.gov. Specifically, human CYP450 isozymes such as CYP1A2, CYP2B6, CYP2D6, and CYP2E1 have been shown to be selective for nitroimine reduction nih.gov. Aldehyde oxidase, particularly AOX1, also plays a significant role in this conversion mdpi.com.

Once desnitro-imidacloprid is formed, it can undergo further oxidation. The imidazolidine ring of desnitro-imidacloprid can be hydroxylated and subsequently dehydrated to form the olefinic double bond, yielding this compound. This oxidation step is also likely mediated by CYP450 enzymes. For instance, CYP3A4 is a key enzyme involved in the oxidation of the imidazolidine moiety of the parent imidacloprid, leading to the formation of olefin-imidacloprid nih.gov. It is plausible that similar CYP450 isozymes are involved in the oxidation of desnitro-imidacloprid.

The table below outlines the primary enzyme systems involved in the mammalian metabolism of imidacloprid leading to the formation of desnitro-imidacloprid.

| Enzyme Family | Specific Isozymes (Human) | Metabolic Step |

| Cytochrome P450 (CYP450) | CYP1A2, CYP2B6, CYP2D6, CYP2E1 | Nitroimine reduction of imidacloprid to desnitro-imidacloprid |

| Aldehyde Oxidase (AOX) | AOX1 | Nitroreduction of imidacloprid to desnitro-imidacloprid |

Comparative Analysis of Transformation Products: this compound in Relation to Other Imidacloprid Degradates

Chemical Structure and Formation:

This compound: Formed through both nitroreduction and oxidation of the imidazolidine ring of imidacloprid.

Imidacloprid-olefin: Formed by the oxidation of the imidazolidine ring of imidacloprid, retaining the nitro group. This is a major metabolite in both insects and mammals tamu.edu.

Desnitro-imidacloprid: Formed by the reduction of the nitro group of imidacloprid. It serves as an intermediate in the formation of this compound mdpi.commdpi.comwikipedia.org.

Imidacloprid-urea: Formed through the cleavage of the imidazolidine ring.

Toxicity Profile: A significant difference among these degradates lies in their toxicity, particularly towards mammals. While imidacloprid itself has a higher affinity for insect nicotinic acetylcholine (B1216132) receptors (nAChRs) than for mammalian ones, some of its metabolites exhibit a reversed selectivity.

Desnitro-imidacloprid and this compound: The removal of the electron-withdrawing nitro group in desnitro-imidacloprid leads to a significant increase in its affinity for mammalian nAChRs, making it considerably more toxic to mammals than the parent compound mdpi.comwikipedia.org. It is suggested that this compound may have a binding affinity for mammalian nAChRs as high as desnitro-imidacloprid.

Imidacloprid-olefin: This metabolite generally retains a higher affinity for insect nAChRs, similar to the parent compound, and is less toxic to mammals compared to the desnitro- metabolites. However, it can be more toxic to certain insects than imidacloprid itself.

Imidacloprid-urea: This degradate is generally considered to be of lower toxicological concern.

The following table provides a comparative overview of the key characteristics of major imidacloprid transformation products.

| Transformation Product | Key Formation Pathway(s) | Relative Mammalian Toxicity |

| This compound | Nitroreduction and Oxidation | High |

| Imidacloprid-olefin | Oxidation | Low |

| Desnitro-imidacloprid | Nitroreduction | High mdpi.comwikipedia.org |

| Imidacloprid-urea | Ring Cleavage | Low |

This comparative analysis highlights that the transformation of imidacloprid in the environment and in organisms can lead to the formation of metabolites with significantly different toxicological properties. The formation of this compound is of particular interest due to its potential for increased mammalian toxicity compared to the parent insecticide.

Environmental Occurrence and Distribution of Desnitro Olefin Imidacloprid

Detection and Quantification in Aquatic Matrices

The high water solubility of imidacloprid (B1192907) facilitates its transport into aquatic systems through runoff and leaching, where it undergoes transformation into various degradates, including desnitro-olefin imidacloprid.

Studies have confirmed the presence of this compound in surface water bodies. In a study of the Yangtze River and its largest tributary, the Hanshui River in China, this compound was detected in source water samples. researchgate.netnih.govcabidigitallibrary.org During conventional drinking water treatment processes, the concentration of this metabolite was observed to increase, indicating its formation from the parent compound during treatment. researchgate.netnih.govcabidigitallibrary.org The detected concentrations in tap water samples treated conventionally ranged from 0.04 to 0.65 ng/L. researchgate.netnih.gov

Another study focusing on the Songhua River in northeast China detected four neonicotinoid insecticides in water samples, with total concentrations ranging from 30.8 to 135 ng L⁻¹. nih.gov While this study focused on the parent compounds, the presence of imidacloprid suggests the potential for the formation of its degradates, including this compound, in these waters. The high use of neonicotinoids in the region for agriculture and urban pest control, coupled with wastewater discharge, contributes to their presence in the river. nih.gov

Research in simulated river waters has shown that the photodegradation of imidacloprid can lead to the formation of various byproducts, including imidacloprid desnitro and imidacloprid urea. mdpi.com The presence of dissolved organic matter was found to influence these degradation pathways. mdpi.com Although not always the most prevalent, this compound is recognized as an important photochemical degradation product of imidacloprid in water. researchgate.net

Interactive Data Table: Detection of this compound in Rivers and Lakes

| Location | Matrix | Concentration Range (ng/L) | Reference |

| Wuhan, China | Source Water (Yangtze & Hanshui Rivers) | Detected (specific range not provided in abstract) | researchgate.netnih.govcabidigitallibrary.org |

| Wuhan, China | Tap Water (conventionally treated) | 0.04 - 0.65 | researchgate.netnih.gov |

| Quebec, Canada | Surface Water (near potato fields) | Max: 0.0023 µg/L (2.3 ng/L) | ccme.caccme.ca |

Groundwater contamination with imidacloprid and its metabolites is a concern due to their potential to leach through soil. orst.edu A study in Minnesota from 2019-2022 investigated the occurrence of five neonicotinoids and nine transformation products, including imidacloprid olefin, in groundwater from springs and wells. nih.gov The study identified up to 13 neonicotinoids and fiproles in spring samples and 10 in well samples, with detection frequencies influenced by hydrostratigraphy, land use, and geochemistry. nih.gov

In Quebec, Canada, a study of groundwater near potato fields detected imidacloprid and its metabolites in 35% of samples. ccme.caccme.ca These samples were taken from shallow wells close to treated fields, representing a worst-case scenario. The maximum detected concentration of imidacloprid-olefin (B105727) was 0.0023 µg/L. ccme.caccme.ca

Interactive Data Table: Detection of Imidacloprid-olefin in Groundwater

| Location | Matrix | Maximum Concentration | Reference |

| Minnesota, USA | Groundwater (Springs and Wells) | Detected (specific concentration for olefin not provided) | nih.gov |

| Quebec, Canada | Groundwater (near potato fields) | 0.0023 µg/L | ccme.caccme.ca |

Wastewater treatment plants (WWTPs) are a significant pathway for the entry of neonicotinoids and their transformation products into the aquatic environment. A study in Wuhan, China, documented the presence of imidacloprid and its degradates, including desnitro-imidacloprid-olefin, in both source water and tap water. researchgate.netnih.govcabidigitallibrary.org The study found that conventional water treatment processes could not efficiently remove these compounds and, in some cases, led to an increase in the concentration of metabolites like this compound. researchgate.netnih.govcabidigitallibrary.org In conventionally treated tap water, this compound was found in the range of 0.04–0.65 ng/L. researchgate.netnih.gov

Research has also documented the presence of imidacloprid metabolites, desnitro-imidacloprid and imidacloprid-urea, in drinking water for the first time in some studies. acs.org Desnitro-imidacloprid was detectable in all drinking water system samples, with concentrations up to 0.6 ng/L. acs.org The formation of chlorinated byproducts of these metabolites during water treatment is also a possibility. acs.orguiowa.edu

Interactive Data Table: Detection of this compound in Drinking Water

| Location | Matrix | Concentration Range (ng/L) | Reference |

| Wuhan, China | Conventionally Treated Tap Water | 0.04 - 0.65 | researchgate.netnih.govcabidigitallibrary.org |

| Iowa, USA | Finished Drinking Water | Detected (as part of neonicotinoid presence) | acs.org |

| USA | Drinking Water Systems | Up to 0.6 (for desnitro-imidacloprid) | acs.org |

The occurrence of imidacloprid and its metabolites extends to estuarine and marine ecosystems. In San Francisco Bay, imidacloprid was detected in 100% of wastewater effluent samples, which discharge into the bay. sfei.org While the study focused on the parent compound, its presence indicates a source for the formation of degradates in the estuarine environment. Monitoring of the bay's margin waters also revealed imidacloprid at concentrations ranging from 3.9 to 11.4 ng/L. sfei.org

A study in the Seto Inland Sea, Japan, reported a 26% detection frequency for imidacloprid in estuarine samples, with a maximum concentration of 213 ng/L. sfei.org The study also noted the presence of the metabolite desnitro-imidacloprid. sfei.org The FDA has also noted that in marine water-sediment systems, desnitro-imidacloprid can be a degradation product of imidacloprid. fda.gov While robust monitoring data for imidacloprid metabolites in marine environments is somewhat limited, the presence of the parent compound suggests a potential risk. publications.gc.ca

Occurrence and Distribution in Terrestrial Matrices

In soil, imidacloprid degrades into several metabolites. orst.eduepa.gov Microbial action is a key factor in this degradation. ijcmas.com While imidacloprid-urea and 6-chloronicotinic acid are often cited as major soil metabolites, this compound has also been identified. ijcmas.comsdstate.edu

One study reported that a bacterial strain, Mycobacterium sp. strain MK6, could degrade imidacloprid, with small amounts of desnitro-olefin and desnitro-degradates observed during the process, though they did not accumulate. acs.org In biomixtures designed for pesticide removal, transformation products including desnitro-olefin-imidacloprid were detected after the application of imidacloprid. researchgate.netnih.gov However, another study on the dissipation of imidacloprid in soil did not detect olefin, urea, or 5-hydroxy metabolites. researchgate.net The persistence and degradation of imidacloprid and its metabolites in soil are influenced by factors such as soil type, organic matter content, and microbial activity. orst.eduijcmas.com

Interactive Data Table: Formation of this compound in Soil Systems

| System | Observation | Reference |

| Soil incubated with Mycobacterium sp. strain MK6 | Small amounts of desnitro-olefin degradates observed, did not accumulate. | acs.org |

| Biomixtures for pesticide removal | Desnitro-olefin-imidacloprid detected as a transformation product. | researchgate.netnih.gov |

| Soil microbial degradation studies | Desnitro-olefin listed as a minor metabolite. | ijcmas.com |

Plant Tissues and Agricultural Crop Residues

This compound, a metabolite of the widely used insecticide imidacloprid, has been identified in various plant tissues and agricultural crop residues. Its presence is a result of the metabolic breakdown of the parent compound within the plants.

Research has detected this compound in several crops, often alongside other imidacloprid metabolites. For instance, in a study on cucurbit crops, specifically pumpkins, this compound was among the metabolites analyzed in pollen and nectar samples following treatment with imidacloprid. umd.edu In hemlock trees treated with imidacloprid, des-nitro-olefin was detected, although it constituted less than 1% of the total metabolites found. wwu.edu

The detection of this compound has also been noted in studies of biomixtures used for pesticide degradation, indicating its formation as a transformation product. researchgate.net Furthermore, it has been identified as a minor metabolite in soil degradation studies of imidacloprid, which can then be taken up by rotational crops. ijcmas.com In edible herbs, desnitro imidacloprid, a related compound, was frequently detected, highlighting the potential for various metabolites to be present in food items. nih.gov

One study on the metabolism of imidacloprid in beebread, honey bees, and honey included the simultaneous monitoring of this compound to investigate total residues. nih.gov While specific concentrations are not always detailed, its inclusion in analytical methods for residue determination in crops like cherries, plums, and peaches underscores its relevance as a residue component. orst.edu

Below is a table summarizing the detection of this compound in plant-related samples based on available research.

Table 1: Detection of this compound in Plant Tissues and Related Samples

| Sample Type | Crop/Plant | Finding |

| Pollen & Nectar | Pumpkin | Included as an analyte in residue level assessment. umd.edu |

| Tissues | Hemlock | Detected, but comprised <1% of total metabolites. wwu.edu |

| Beebread, Honey | - | Monitored as part of total imidacloprid residue analysis. nih.gov |

| Biomixtures | - | Detected as a transformation product of imidacloprid. researchgate.net |

Atmospheric Deposition and Dust Samples

This compound has been detected in environmental samples beyond soil and water, including household dust. This indicates that the compound can be transported through the atmosphere and settle in indoor and outdoor environments.

A study investigating pesticide residues in household air and dust near a bioenergy plant that used treated seeds as feedstock analyzed for this compound among other neonicotinoid transformation products. mdpi.com The findings showed that residues of imidacloprid and its degradation products, including this compound, were present in surface dust samples. mdpi.com

In another study focusing on human exposure, this compound was analyzed in indoor dust samples, and was detected in a significant percentage of them. researchgate.netacs.org This suggests that dust can be a reservoir for this compound, contributing to potential human exposure. The presence of such metabolites in dust is often linked to the use of the parent pesticide in the surrounding agricultural or urban environment. researchgate.net

The following table presents data on the detection of this compound in dust samples.

Table 2: Detection of this compound in Dust Samples

| Sample Location | Detection Status |

| Household Dust (near bioenergy plant) | Detected in surface dust samples. mdpi.com |

| Indoor Dust (human exposure study) | Frequently detected in analyzed samples. researchgate.netacs.org |

| Bird's Nests | Found in approximately 30% of samples. isip.de |

Environmental Persistence and Fate Dynamics

Half-Life Determinations in Various Environmental Compartments

The environmental persistence of a chemical is often characterized by its half-life (t½), which is the time required for half of the initial amount to degrade. Specific half-life data for this compound are not as extensively documented as for its parent compound, imidacloprid. However, studies on imidacloprid's degradation provide insights into the formation and persistence of its metabolites.

This compound is recognized as a photodegradation product of imidacloprid in water. researchgate.netresearchgate.net One study reported that the decomposition of imidacloprid by near UV light is a first-order reaction with a half-life of 10.18 hours, leading to the formation of products including this compound. researchgate.net In subtropical humid climates, the half-life of imidacloprid in soil has been observed to be shorter than in other climates, which would influence the rate of metabolite formation. unl.edu

In general, the half-life of imidacloprid itself can be highly variable, ranging from 28 to 1250 days in soil, and is affected by factors such as soil type, temperature, and organic matter content. unl.eduorst.edu For example, the degradation time (DT50) for imidacloprid in non-agricultural soil was estimated to be between 188 and 997 days, while in cropped soils, it was estimated at 69 days. orst.edu The persistence of metabolites like this compound is linked to the degradation pathways of the parent compound. One study noted that desnitro-imidacloprid, a related metabolite, was more persistent than imidacloprid itself. ccme.ca

The table below summarizes the context in which the half-life and degradation of this compound and its parent compound are discussed.

Table 3: Half-Life and Degradation Context for Imidacloprid and its Metabolites

| Compound | Environmental Compartment | Half-Life/Degradation Finding |

| Imidacloprid | Water (Photodegradation) | t½ = 10.18 hours (leads to this compound formation). researchgate.net |

| Imidacloprid | Soil | Highly variable: 28 to 1250 days. unl.edu |

| Imidacloprid | Cropped vs. Non-agricultural Soil | DT50 of 69 days vs. 188-997 days, respectively. orst.edu |

| Desnitro-imidacloprid | General | Found to be more persistent than parent imidacloprid. ccme.ca |

Bioaccumulation and Incorporation into Biomass (e.g., in Floating Treatment Wetlands)

Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than at which the substance is lost. This compound, as a metabolite of imidacloprid, has been studied in the context of its uptake and persistence in biomass, particularly in innovative environmental management systems like floating treatment wetlands (FTWs).

In mesocosm experiments designed to evaluate the removal of neonicotinoids from surface water, FTWs were found to incorporate these compounds into their biomass. nih.govresearchgate.netresearchgate.net While imidacloprid and its degradation byproducts were primarily found in the water column at the end of a 21-day experiment, a notable portion was observed in the plant biomass. nih.govresearchgate.netresearchgate.net Specifically, about 24% of the imidacloprid and its byproducts, with a particular mention of desnitro-imidacloprid, were found in the below-surface biomass of the FTWs. nih.govresearchgate.net

Further research has confirmed that neonicotinoid metabolites, including desnitro-imidacloprid, are found in the biomass of FTWs. unl.edu The formation of desnitro-imidacloprid in plant tissue within these systems highlights the need for further assessment. unl.edu One year after the initial experiments, imidacloprid and its degradation byproducts were still found to persist in the biomass, although at lower concentrations. nih.govresearchgate.net

The bioaccumulation of imidacloprid and its metabolites has also been observed in aquatic organisms. In a study of stream ecosystems, imidacloprid-olefin was detected in benthic macroinvertebrate samples, indicating its entry into the aquatic food web. usgs.gov

The table below details the findings regarding the incorporation of imidacloprid and its metabolites into biomass.

Table 4: Bioaccumulation of Imidacloprid and its Metabolites in Biomass

| Organism/System | Compound(s) | Finding |

| Floating Treatment Wetlands (Below-surface biomass) | Imidacloprid & byproducts (incl. Desnitro-imidacloprid) | ~24% of initial amount found in biomass after 21 days. nih.govresearchgate.net |

| Floating Treatment Wetlands (Above-surface biomass) | Imidacloprid & byproducts | ~3% of initial amount found in biomass after 21 days. nih.govresearchgate.net |

| Floating Treatment Wetlands (Biomass, 1 year later) | Imidacloprid & byproducts | Persisted in biomass, but at lower concentrations. nih.govresearchgate.net |

| Benthic Macroinvertebrates | Imidacloprid-olefin | Detected in 1 out of 15 samples. usgs.gov |

Long-Term Environmental Fate and Remediation Challenges

The long-term environmental fate of this compound is intrinsically linked to the persistence and mobility of its parent compound, imidacloprid. Due to their water solubility and persistence in soil, neonicotinoids and their metabolites can accumulate with repeated use and pose a risk of chronic exposure to various organisms. mdpi.compurdue.edu

The persistence of these compounds in soil and water can lead to their uptake by non-target plants and their entry into aquatic ecosystems. purdue.edu The half-lives of neonicotinoids in soil can be very long, in some cases exceeding 1,000 days, which contributes to their accumulation. purdue.edu The breakdown of imidacloprid results in metabolites like this compound, which are also of environmental concern. purdue.edu

Remediation of environments contaminated with imidacloprid and its metabolites presents significant challenges. While natural processes such as microbial degradation and photodegradation contribute to their breakdown, the rates can be slow. researchgate.net Research into remediation techniques is ongoing. Biopurification systems utilizing biomixtures have been explored for the removal of neonicotinoid insecticides, where transformation products like this compound have been detected. researchgate.net

Floating treatment wetlands represent a promising ecologically-based technology for removing neonicotinoids from surface water through biomass incorporation. nih.govresearchgate.net However, the long-term persistence of these compounds in the wetland biomass, as observed a year after exposure, indicates that disposal or management of the contaminated biomass is a challenge that needs to be addressed. nih.govresearchgate.net Furthermore, while some treatment technologies like granular activated carbon can be effective at removing neonicotinoids from drinking water, conventional water treatment methods may be less so, and can even lead to an increase in the concentration of certain metabolites like this compound during the process. unl.edu

Ecotoxicological Implications and Biological Activity of Desnitro Olefin Imidacloprid

Molecular and Cellular Mechanisms of Action

The primary mode of action for neonicotinoid insecticides and their neurologically active metabolites is their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the nervous system boerenlandvogels.nlnih.govherts.ac.uk.

Desnitro-olefin imidacloprid (B1192907), like its parent compound, acts as an agonist at nAChRs. This means it binds to the receptor and triggers a physiological response similar to that of the endogenous neurotransmitter, acetylcholine. The binding of desnitro-olefin imidacloprid to nAChRs leads to the opening of ion channels, causing depolarization of the neuron and subsequent overstimulation, which can result in paralysis and death in insects boerenlandvogels.nl.

Studies have shown that the desnitro metabolite of imidacloprid has a strong agonistic effect on mammalian nAChRs, with a potency similar to that of nicotine nih.govresearchgate.netnih.gov. Calcium imaging experiments on human neurons revealed that desnitro-imidacloprid is a potent activator of nAChRs nih.gov. The imidacloprid-olefin (B105727) metabolite also acts as an nAChR agonist, though with a lower potency than the desnitro form nih.govresearchgate.netnih.gov.

Neonicotinoids were developed to have a higher affinity for insect nAChRs compared to their vertebrate counterparts, which is the basis for their selective toxicity nih.govnih.gov. However, metabolites of these compounds can exhibit different selectivity profiles.

The desnitro metabolite of imidacloprid shows a shift in its bioactivity spectrum. It has a strongly reduced potency on insect nAChRs but an increased affinity for mammalian nAChRs nih.gov. This increased affinity for mammalian receptors makes it a metabolite of toxicological concern for non-target vertebrate species nih.govresearchgate.netnih.gov. Desnitro-imidacloprid has been shown to act on several physiologically important human nAChR subtypes, including α7, α3β4, and α4β2, with a potency similar to nicotine nih.govresearchgate.netnih.gov. In contrast, imidacloprid and imidacloprid-olefin are significantly less potent on these human receptor subtypes nih.govresearchgate.netnih.gov.

This differential selectivity is a critical factor in assessing the risk posed by imidacloprid and its metabolites to different organisms in the environment. While imidacloprid is more toxic to insects, its desnitro-olefin metabolite may present a greater hazard to vertebrates.

Receptor Subtype Selectivity and Potency

| Compound | Target Receptor | Relative Potency |

|---|---|---|

| Imidacloprid | Insect nAChRs | High |

| Imidacloprid | Mammalian nAChRs | Low |

| Desnitro-imidacloprid | Insect nAChRs | Reduced |

| Desnitro-imidacloprid | Mammalian nAChRs (α7, α3β4, α4β2) | High (similar to nicotine) |

| Imidacloprid-olefin | Mammalian nAChRs | Low (similar to imidacloprid) |

Broader Biochemical and Physiological Effects (e.g., Neurotoxicity, Immune Response Modulation, Stress Responses)

Desnitro-imidacloprid (DN-IMI) exhibits a range of biochemical and physiological effects in non-target organisms, primarily stemming from its potent interaction with the nervous system. Unlike its parent compound, Imidacloprid, which is designed for high affinity to insect nicotinic acetylcholine receptors (nAChRs), DN-IMI shows a significantly increased affinity for mammalian nAChRs. nih.gov This shift in selectivity underlies its heightened toxicity and diverse physiological impacts in vertebrates. wikipedia.org

Neurotoxicity

The primary mechanism of DN-IMI's neurotoxicity is its function as a strong agonist at mammalian nicotinic acetylcholine receptors (nAChRs). researchgate.net Research has demonstrated that DN-IMI's potency at key human nAChR subtypes is comparable to that of nicotine. nih.govresearchgate.netnih.gov

Calcium-imaging experiments on human neuronal cells revealed that DN-IMI elicits a strong agonistic effect at sub-micromolar concentrations, a potency level similar to nicotine. nih.govdtu.dk In contrast, the parent compound Imidacloprid and its olefin metabolite are 2-3 orders of magnitude less potent. nih.gov Further investigation using Xenopus laevis oocytes to express specific human nAChR subtypes confirmed that DN-IMI acts potently on physiologically important neuronal subtypes, including α7, α3β4, and the high-sensitivity α4β2 variant. nih.govresearchgate.net This strong interaction suggests that DN-IMI can functionally impact human neurons in a manner similar to the well-established neurotoxicant nicotine, potentially leading to developmental neurotoxicity. frontiersin.orgnih.govnih.gov This heightened affinity for mammalian receptors marks a significant toxicological shift from the parent insecticide. nih.gov

| Compound | Target Receptor Subtype | Observed Effect | Relative Potency | Reference |

|---|---|---|---|---|

| Desnitro-imidacloprid (DN-IMI) | α7, α3β4, α4β2 | Strong Agonist | Equipotent with Nicotine | nih.govresearchgate.net |

| Imidacloprid (Parent Compound) | Human nAChRs | Weak Agonist | 2-3 orders of magnitude lower than DN-IMI | nih.gov |

| Imidacloprid-olefin | Human nAChRs | Weak Agonist | Similar to Imidacloprid; significantly lower than DN-IMI | nih.govdtu.dk |

| Nicotine | α7, α3β4, α4β2 | Strong Agonist | Equipotent with DN-IMI | nih.gov |

Immune Response Modulation

The presence of nAChRs on vertebrate immune cells suggests that compounds like DN-IMI could interfere with immune system function. researchgate.net While direct studies on DN-IMI's immunomodulatory effects are limited, research on its parent compound, Imidacloprid, provides context. In rats, Imidacloprid exposure has been shown to induce immunotoxicity, characterized by an increase in total leukocyte counts but a significant decrease in phagocytic activity and chemotaxis. researchgate.net Histopathological changes, including lymphocyte depletion in the thymus and spleen, were also noted. researchgate.net In fish, Imidacloprid treatment led to an increased white blood cell (WBC) count, which may be a protective response against tissue damage or an immunological reaction to detoxify the substance. researchgate.net Given that metabolites are often responsible for the toxicity of a parent compound, and DN-IMI is known to be more toxic to vertebrates, these findings suggest a potential for DN-IMI to modulate immune responses. researchgate.netmdpi.com

Stress Responses and Other Physiological Effects

DN-IMI can induce significant physiological stress, particularly on the reproductive system. In-vitro studies using mouse ovarian antral follicles have shown that DN-IMI is considerably more toxic than its parent compound. mdpi.comnih.govresearchgate.net

Key findings from these studies include:

Follicle Growth and Morphology: DN-IMI inhibited the growth of antral follicles and caused a significantly higher incidence of follicle rupture compared to controls. mdpi.comnih.govillinois.edu The parent compound, Imidacloprid, had no such effect. mdpi.com

Hormone Synthesis: DN-IMI markedly altered steroidogenesis. It significantly decreased the production of key sex hormones, including testosterone and progesterone, and also altered estradiol levels. mdpi.comnih.govnih.gov In contrast, Imidacloprid was found to increase progesterone secretion. mdpi.comnih.gov

Gene Expression: The compound altered the expression of genes involved in steroid regulation and apoptosis within the follicles. nih.govresearchgate.net

These findings indicate that DN-IMI acts as a reproductive toxicant by disrupting follicle integrity and hormone balance, demonstrating a potent physiological stress response that differs significantly from Imidacloprid. mdpi.comnih.govillinois.edu

| Parameter | Observed Effect of DN-IMI | Reference |

|---|---|---|

| Follicle Growth | Inhibited | mdpi.comillinois.edu |

| Follicle Morphology | Increased incidence of rupture | mdpi.comnih.gov |

| Testosterone Secretion | Decreased | mdpi.comnih.gov |

| Progesterone Secretion | Decreased | mdpi.comnih.gov |

| Estradiol Secretion | Altered (increased at low doses, decreased at high doses) | mdpi.comillinois.edu |

Influence on Plant Physiology and Rhizosphere Microbiome Interactions

The systemic nature of Imidacloprid means it is readily taken up by plant roots and distributed throughout the plant's tissues, where it is metabolized into compounds including DN-IMI. orst.eduresearchgate.netresearchgate.net The presence of these metabolites within plant tissues and the surrounding soil environment can lead to direct effects on plant health and profound changes in the critical plant-microbe ecosystem of the rhizosphere. nih.govbeyondpesticides.org

Influence on Plant Physiology

The accumulation of Imidacloprid and its metabolites, including DN-IMI, within plant tissues can disrupt normal physiological and metabolic processes. nih.gov In pepper plants, these metabolites were found to be primarily distributed in the leaves. nih.gov

Research indicates that exposure to Imidacloprid and its byproducts can:

Impede Secondary Metabolism: High concentrations have an inhibitive effect on the metabolism of pepper leaves, suppressing key secondary metabolic pathways that produce flavones, phenolic acids, and phytohormones. nih.gov These compounds are vital for plant defense, growth, and stress response.

Disrupt Nitrogen Metabolism: In maize seedlings, the parent compound Imidacloprid was found to disturb nitrogen absorption and assimilation, stunting growth under nitrogen-sufficient conditions. mdpi.com

Alter Growth Parameters: While some studies on the parent compound report a stimulatory effect on plant growth or an increase in chlorophyll content, higher concentrations can induce stress, leading to enhanced membrane lipid peroxidation and inhibited growth. mdpi.comicac.org

Influence on Rhizosphere Microbiome Interactions

The rhizosphere—the soil region directly influenced by root secretions—hosts a diverse microbial community essential for nutrient cycling, plant growth, and health. nih.govresearchgate.netresearchgate.net The introduction of Imidacloprid and the subsequent formation of its persistent metabolite, DN-IMI, can significantly disrupt this delicate soil-plant equilibrium. wikipedia.orgnih.gov

Studies have shown that Imidacloprid stress harms the microbial composition in the rhizosphere. nih.gov Specifically, treatment with the parent insecticide led to a notable decrease in the populations of several key bacterial groups in the rhizosphere of pepper plants. nih.gov This disruption of the natural microbiome balance can negatively affect the beneficial services these microbes provide to the plant. newcastle.edu.au The presence of Imidacloprid and its metabolites in the soil can alter microbial community structure, diversity, and function, potentially impacting soil health and fertility. researchgate.netnih.gov

| Microbial Group/Community | Observed Effect | Plant/Soil Type | Reference |

|---|---|---|---|

| Vicinamibacteria | Decreased Population | Pepper Rhizosphere | nih.gov |

| Gemmatimonadetes | Decreased Population | Pepper Rhizosphere | nih.gov |

| Gammaproteobacteria | Decreased Population | Pepper Rhizosphere | nih.gov |

| Alphaproteobacteria | Decreased Population | Pepper Rhizosphere | nih.gov |

| General Soil Bacteria | Disrupted Community Diversity | Various Agricultural Soils | researchgate.net |

Advanced Analytical Methodologies for Desnitro Olefin Imidacloprid Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods, particularly when coupled with mass spectrometry, are fundamental tools for the separation and identification of Desnitro-olefin Imidacloprid (B1192907) from complex matrices.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) (e.g., LC-MS/MS, UHPLC-QqQ-MS/MS, LC-HR-ToF-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of Imidacloprid and its metabolites, including Desnitro-olefin Imidacloprid. This method offers high sensitivity and selectivity, allowing for the detection and quantification of trace levels of the compound in various environmental and biological samples. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole (QqQ) mass spectrometer (UHPLC-QqQ-MS/MS) further enhances separation efficiency and reduces analysis time.

High-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (ToF) mass spectrometry, provide accurate mass measurements, which aid in the confident identification of metabolites. LC-HR-ToF-MS/MS has been utilized in the identification of Imidacloprid transformation products, providing detailed structural information.

A study detailing the analysis of neonicotinoids and their metabolites in urine utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method detection limits (MDL) and lowest concentration minimum reporting limits (LCMRL) for nine neonicotinoids and four metabolites were determined, showcasing the sensitivity of the technique. For the four metabolites, the MDL ranged from 0.0052 to 0.52 ng/ml, and the LCMRL ranged from 0.011 to 1.6 ng/ml.

| Parameter | Value Range (ng/ml) |

| Method Detection Limit (MDL) for Metabolites | 0.0052 - 0.52 |

| Lowest Concentration Minimum Reporting Limit (LCMRL) for Metabolites | 0.011 - 1.6 |

Isotopic Labeling and Radiometric Detection (e.g., 14C-Imidacloprid Tracing Studies)

Isotopic labeling studies, particularly with Carbon-14 (¹⁴C), are invaluable for tracing the metabolic fate of Imidacloprid. By introducing ¹⁴C-labeled Imidacloprid into a system, researchers can track the distribution and transformation of the parent compound into its various metabolites, including this compound.

In a study on the metabolism of [methylene-¹⁴C]imidacloprid in rats, the distribution of radioactivity was monitored. After oral administration, a significant portion of the radioactivity was excreted in the urine and feces. The study identified several metabolites, demonstrating the utility of radiolabeling in metabolic profiling. While this specific study did not focus on this compound, the methodology is directly applicable.

Another study investigated the in vivo distribution and metabolization of ¹⁴C-imidacloprid in Apis mellifera L. (honeybees). nih.gov The elimination half-life of the total radioactivity in a honeybee was found to be 25 hours, while the elimination half-life of the parent imidacloprid was 5 hours. nih.gov This highlights the persistence of metabolites. The study identified five metabolites, including the olefin derivative, through the use of radiometric detection. nih.gov

Spectroscopic and Spectrometric Characterization of Transformation Products

The definitive identification of transformation products like this compound relies on spectroscopic and spectrometric techniques that provide detailed structural information. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, providing accurate mass measurements that can be used to determine the elemental composition of a molecule. A mass spectrum of the transformation product desnitro-imidacloprid has been detected in surface water samples and later confirmed with a reference standard. researchgate.net

High-Throughput Screening and Bioanalytical Tools (e.g., Enzyme-Linked Immunosorbent Assay)

High-throughput screening (HTS) methodologies are essential for rapidly analyzing a large number of samples for the presence of this compound and other metabolites. Enzyme-Linked Immunosorbent Assay (ELISA) is a bioanalytical tool that can be adapted for the high-throughput screening of environmental and biological samples. While often developed for the parent compound, the cross-reactivity of the antibodies used in these assays with various metabolites is a key consideration.

A study evaluating an ELISA for imidacloprid in biological matrices found that major metabolites, including imidacloprid-olefin (B105727), showed cross-reactivities ranging from 0.93% to 26%. This indicates that while ELISA can be a useful screening tool, confirmation by a more selective method like LC-MS/MS is often necessary for complex samples.

To achieve high-throughput analysis of multiple neonicotinoids and their metabolites in urine, a method was developed using automated solid-phase extraction in a 96-well plate format coupled with a sensitive LC-MS/MS system.

Omics-Based Approaches (e.g., Metabolomics, Transcriptomics) for Comprehensive Biological Impact Assessment

"Omics" technologies provide a holistic view of the biological impacts of exposure to xenobiotics like Imidacloprid and its metabolites.

Metabolomics involves the comprehensive analysis of all metabolites in a biological system. In the context of this compound, metabolomics studies can reveal perturbations in metabolic pathways following exposure. For example, a study on the effects of Imidacloprid on Drosophila identified 19 differential metabolites using LC-HRMS, 7 using GC-MS, and 13 using NMR. These belonged to categories such as amino acids, sugars, fatty acids, and organic acids, and their altered levels indicated impacts on pathways like aminoacyl-tRNA biosynthesis and glycerophospholipid metabolism.

| Analytical Platform | Number of Differential Metabolites Identified |

| LC-HRMS | 19 |

| GC-MS | 7 |

| NMR | 13 |

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can elucidate changes in gene expression following exposure to a compound. Research on the effects of neonicotinoids, including Imidacloprid, on honey bee brains revealed significant alterations in gene expression, particularly the down-regulation of genes related to metabolism and detoxification. These studies highlight the potential for omics approaches to provide a comprehensive assessment of the biological impacts of Imidacloprid and its metabolites.

Environmental Risk Assessment and Management Strategies

Environmental Monitoring Programs and Data Interpretation for Risk Characterization

Effective risk characterization of desnitro-olefin imidacloprid (B1192907) hinges on robust environmental monitoring programs capable of detecting this specific transformation product in various environmental matrices. The lipophilic nature of desnitro-olefin imidacloprid suggests a potential for bioaccumulation, making its inclusion in monitoring programs essential for a comprehensive environmental risk assessment.

A study conducted in Wuhan, central China, systematically monitored for imidacloprid and its degradates, including this compound (DN-IMI-olefin), in source water, treated water, and tap water. The findings from this monitoring program revealed the prevalence of this transformation product and provided critical data for risk characterization. Notably, the study found that while the concentrations of the parent compound, imidacloprid, and its desnitro metabolite decreased during conventional drinking water treatment, the concentrations of other transformation products, including this compound, actually increased. researchgate.net

The data below, from the study in Wuhan, illustrates the concentrations of this compound found in tap water samples that underwent conventional treatment.

| Month of Sampling (2019) | Detection Frequency (%) | Concentration Range (ng/L) | Mean Concentration (ng/L) |

|---|---|---|---|

| January | 100 | 0.04–0.22 | 0.09 |

| April | 100 | 0.08–0.28 | 0.16 |

| July | 100 | 0.17–0.65 | 0.35 |

| October | 100 | 0.05–0.25 | 0.12 |

Data sourced from a 2020 study on imidacloprid degradates in Wuhan, China. researchgate.net

Interpreting such data is crucial for risk characterization. The consistent detection of this compound in drinking water, even at sub-nanogram per liter to low nanogram per liter levels, indicates a persistent pathway for human exposure. The observed increase in its concentration after conventional water treatment suggests that the treatment processes themselves may contribute to the formation of this transformation product from its precursors. This highlights a significant gap in conventional water treatment efficacy and underscores the need for more advanced purification methods.

Integration of Transformation Product Data in Comprehensive Risk Assessment Frameworks

The growing body of evidence on the occurrence and potential toxicity of pesticide transformation products necessitates their formal integration into comprehensive risk assessment frameworks. For this compound, this is particularly critical as studies suggest it may possess toxicological properties of concern.

Research has indicated that this compound, a photochemical degradation product of imidacloprid, may have a binding affinity with mammalian nicotinic acetylcholine (B1216132) receptors (nAChRs) that is as high as that of desnitro-imidacloprid. researchgate.net The latter is known to be a strong trigger of mammalian nicotinic responses. nih.gov This suggests that this compound could be of toxicological relevance. While some studies have shown imidacloprid-olefin (B105727) to be a less potent agonist on human nAChRs compared to desnitro-imidacloprid, it is still considered an active compound. nih.gov

The integration of such data into risk assessment frameworks involves several key steps:

Hazard Identification: Characterizing the toxicological profile of this compound, including its effects on non-target organisms and its potential for human health effects.

Exposure Assessment: Utilizing environmental monitoring data to quantify the extent of exposure for various populations and ecosystems.

Dose-Response Assessment: Establishing the relationship between the level of exposure and the likelihood of adverse effects.

Regulatory bodies are increasingly recognizing the importance of assessing transformation products. However, a lack of comprehensive toxicological data for many metabolites, including this compound, remains a significant challenge. Therefore, a precautionary approach may be warranted, where the potential for increased toxicity of transformation products is considered in the absence of complete data.

Remediation and Attenuation Strategies

Given the presence of this compound in the environment, particularly in water sources, the development and implementation of effective remediation and attenuation strategies are paramount.

Engineered bioremediation systems offer a potentially sustainable and cost-effective approach to managing pesticide contamination.

Biomixtures , which are composed of materials like soil, peat, and straw, are designed to enhance the microbial degradation of pesticides. Research on the removal of neonicotinoid insecticides in biomixtures has identified desnitro-olefin-imidacloprid as a transformation product of imidacloprid. researchgate.net This indicates that while biomixtures can degrade the parent compound, they may also lead to the formation of this particular metabolite. Further research is needed to understand the ultimate fate of this compound in these systems and to optimize them for its complete mineralization.

Floating Treatment Wetlands (FTWs) are another promising bioremediation technology. These systems utilize aquatic plants grown on floating mats to remove contaminants from water through various mechanisms, including plant uptake, microbial degradation, and sedimentation. While research on the direct removal of this compound by FTWs is limited, studies on the parent compound, imidacloprid, provide some insights. In mesocosm experiments, FTWs have been shown to remove imidacloprid and its degradation byproducts from surface water, with a significant portion being incorporated into the plant biomass. researchgate.netnih.gov Specifically, desnitro imidacloprid has been found in the below-surface biomass of FTWs. researchgate.netnih.gov Given that imidacloprid olefin is a known byproduct, it is plausible that FTWs could also play a role in its attenuation, although further studies are needed to confirm this.

Conventional water treatment processes have been shown to be ineffective at removing this compound and may even contribute to its formation. researchgate.net This necessitates the use of advanced water treatment processes.

Ozonation and Advanced Oxidation Processes (AOPs) are highly effective at degrading a wide range of organic contaminants, including pesticides and their transformation products. Ozonation involves the use of ozone gas to oxidize pollutants, while AOPs generate highly reactive hydroxyl radicals to achieve more rapid and complete degradation. Studies on the ozonation of imidacloprid have proposed a degradation pathway that includes the formation of an olefin metabolite. metu.edu.trresearchgate.net Research has also shown that advanced water treatment with ozone combined with activated carbon can efficiently remove imidacloprid and its degradates. researchgate.net

Activated Carbon Adsorption is another effective advanced treatment method. Granular activated carbon (GAC) has a high affinity for organic compounds and can effectively remove them from water. Studies have demonstrated that activated carbon can efficiently remove the parent compound, imidacloprid, from polluted water. deswater.comnih.gov It is expected that GAC would also be effective in adsorbing this compound, although specific isotherm and kinetic studies for this compound are needed for process optimization.

The following table summarizes the potential efficacy of different treatment technologies for the removal of this compound, based on existing research on the parent compound and its metabolites.

| Treatment Technology | Technology Type | Potential Efficacy for this compound | Supporting Evidence/Rationale |

|---|---|---|---|

| Biomixtures | Bioremediation | Variable - may lead to its formation | Detected as a transformation product of imidacloprid in biomixture studies. researchgate.net |

| Floating Treatment Wetlands | Bioremediation | Potentially effective for attenuation | Effective in removing imidacloprid and other byproducts; further research needed. researchgate.netnih.gov |

| Ozonation/AOPs | Advanced Treatment | High potential for degradation | Olefin metabolites are part of the proposed degradation pathway of imidacloprid by ozone. metu.edu.trresearchgate.net |

| Activated Carbon | Advanced Treatment | High potential for removal | Highly effective for the parent compound, imidacloprid. deswater.comnih.gov |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying desnitro-olefin imidacloprid and its parent compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit of 0.2–15 μg/kg for metabolites. Sample preparation should follow validated protocols like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for extraction and cleanup. Calibration standards must include imidacloprid and its major metabolites (e.g., this compound, 5-hydroxy imidacloprid) to ensure accurate quantification .

Q. How should experimental designs be structured to assess the dissipation kinetics of this compound in agricultural systems?

- Methodological Answer : Implement a randomized complete block design (RCBD) with ≥3 replications. Test multiple application methods (e.g., foliar spray vs. drip irrigation) and doses (e.g., 0.5–1.5 mL/L). Collect samples at intervals (e.g., 1, 3, 7, 14 days post-application) from matrices like fruit peel and pulp. Statistical analysis via ANOVA and LSD post-hoc tests is critical to compare residue dissipation rates .

Q. What are the critical parameters for determining maximum residue limits (MRLs) of this compound in food crops?

- Methodological Answer : MRLs depend on application dose, method, and crop type. For example, avocado pulp treated with 0.5 mL/L via drip irrigation showed residues below the MRL (0.7 mg/kg), while foliar application at 1.5 mL/L exceeded MRLs in peel. Use HPLC with QuEChERS to monitor region-specific regulatory thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data between this compound and its metabolites?

- Methodological Answer : Conduct comparative toxicity assays using standardized protocols (e.g., OECD guidelines). For instance, this compound is 2–10× more toxic to honeybees than imidacloprid, while 5-hydroxy metabolites are less toxic. Use in-vivo models (e.g., honeybee colonies) and in-vitro cytochrome P450 assays to assess metabolic activation pathways .

Q. What experimental strategies address the long-term ecological risks of this compound in non-target organisms?

- Methodological Answer : Perform chronic exposure studies (e.g., 105-day trials) with hive matrices (pollen, nectar) to evaluate bioaccumulation. Monitor sublethal effects, such as impaired foraging behavior in bees, using RFID tracking. Combine residue analysis with population modeling to predict ecosystem-level impacts .

Q. How does the environmental persistence of this compound vary across soil types and climatic conditions?

- Methodological Answer : Design mesocosm experiments with controlled variables (pH, organic matter, moisture). Use isotopically labeled imidacloprid (e.g., imidacloprid-D4) to track degradation pathways. Analyze soil and water samples via LC-MS/MS to quantify half-lives under varying temperatures (10–30°C) and UV exposure .

Q. What statistical approaches are optimal for reconciling conflicting data on this compound translocation in plants?

- Methodological Answer : Apply mixed-effects models to account for variability in translocation rates (e.g., 900 ppb in pollen vs. 1,450 ppb in nectaries). Use principal component analysis (PCA) to identify confounding factors (e.g., application method, plant age). Validate findings with cross-recovery studies (70–116% recovery rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.